7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Catalog No.
S12760925
CAS No.
M.F
C8H9ClN2
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Product Name

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

IUPAC Name

7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C8H9ClN2/c9-8-4-7-6(5-11-8)2-1-3-10-7/h4-5,10H,1-3H2

InChI Key

BSEZNDYKIPLRQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(C=C2NC1)Cl

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound characterized by its bicyclic structure, which consists of a naphthyridine core with a chlorine substituent at the 7-position. Its chemical formula is C8H9ClN2C_8H_9ClN_2, and it possesses a molecular weight of approximately 168.62 g/mol. The compound is notable for its potential biological activities and synthetic versatility, making it an interesting subject for both academic and pharmaceutical research.

This compound exhibits diverse reactivity patterns. It can undergo various chemical transformations, including:

  • Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Oxidation reactions: Under certain conditions, 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine can be oxidized to yield aromatic naphthyridine derivatives.
  • Formation of derivatives: The compound can react with amines to form mono- and di-substituted derivatives, which are valuable in medicinal chemistry .

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine has been associated with several biological activities:

  • Antimicrobial properties: Research indicates that naphthyridine derivatives exhibit significant antimicrobial effects against various pathogens.
  • Anticancer potential: Some studies suggest that compounds within this class may inhibit tumor growth and exhibit cytotoxicity against cancer cell lines.
  • Enzyme inhibition: The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .

The synthesis of 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine can be achieved through several methods:

  • Aza-Michael Addition: This method involves the reaction of an amine with a vinyl pyridine derivative under acidic conditions to form the tetrahydro product.
  • Catalytic Hydrogenation: Starting from a corresponding naphthyridine derivative, hydrogenation can be employed to reduce the aromatic ring to the tetrahydro form.
  • Alkylation Reactions: Utilizing alkyl halides in the presence of bases can facilitate the introduction of alkyl groups at nitrogen positions in the naphthyridine structure .

The applications of 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine are diverse:

  • Pharmaceutical Development: Its derivatives are being explored as potential drugs for treating infections and cancers due to their biological activities.
  • Chemical Research: The compound serves as a scaffold for the development of new chemical entities in medicinal chemistry.
  • Material Science: Some derivatives may find applications in developing functional materials due to their unique electronic properties .

Interaction studies involving 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine have revealed insights into its pharmacodynamics:

  • Binding Affinity: Studies have shown that this compound can bind effectively to specific receptors or enzymes that modulate biological pathways.
  • Synergistic Effects: When combined with other therapeutic agents, it may enhance efficacy or reduce side effects through synergistic mechanisms .

Several compounds share structural similarities with 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine1196151-85-51.00Different chlorine position affecting reactivity
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine1260664-42-30.96Variation in naphthyridine substitution
5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine13450-69-60.90Distinct biological activity profiles
6-Chloro-1-methyl-2-methylamino-naphthyridin1060816-44-50.96Enhanced solubility properties

These compounds differ primarily in their substitution patterns on the naphthyridine ring and their resulting biological activities and chemical reactivities.

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a chlorinated derivative of the 1,6-naphthyridine scaffold, characterized by a fused bicyclic system containing two pyridine rings. Its International Union of Pure and Applied Chemistry (IUPAC) name is 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, reflecting the chlorine substituent at position 7 and the partial saturation of the tetrahydropyridine ring. The compound’s molecular formula is C₈H₉ClN₂, with a molecular weight of 168.62 g/mol. Its systematic identification includes the CAS registry number 2126161-08-6 for the hydrochloride salt and 1196151-85-5 for the free base.

The structural specificity of this molecule is further defined by its SMILES notation (ClC1=CC2=C(C=N1)CCCN2), which encodes the chlorine atom’s position on the aromatic ring and the tetrahydrogenation of the adjacent ring. X-ray crystallography and nuclear magnetic resonance (NMR) studies would typically confirm the planar geometry of the naphthyridine core and the chair-like conformation of the saturated ring, though such data remain unpublished for this specific derivative.

Historical Development of Naphthyridine Derivatives

Naphthyridines, first synthesized in the mid-20th century, gained prominence with the discovery of nalidixic acid (a 1,8-naphthyridine derivative) as an early quinolone antibiotic. The 1,6-naphthyridine isomer family, however, remained underexplored until advances in heterocyclic chemistry enabled targeted synthesis of its derivatives. The development of 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine emerged from efforts to modify the parent scaffold for enhanced bioavailability and receptor binding.

Key milestones include:

  • 2014: First reported synthesis of 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (a positional isomer), demonstrating the feasibility of chlorine incorporation in naphthyridine systems.
  • 2021: Systematic reviews highlighting 1,6-naphthyridines as ligands for neurological and anticancer targets, spurring interest in substituted variants like the 7-chloro derivative.

Recent synthetic methodologies, such as Buchwald-Hartwig amination and microwave-assisted cyclization, have improved access to tetrahydro-naphthyridines, enabling structure-activity relationship (SAR) studies.

Positional Isomerism in Naphthyridine Systems

Naphthyridines exhibit six positional isomers distinguished by nitrogen atom placement (1,5; 1,6; 1,7; 1,8; 2,6; 2,7). The 1,6-naphthyridine system, to which the 7-chloro derivative belongs, differs markedly from the more studied 1,8-isomer in electronic distribution and steric profile.

Table 1: Comparative Properties of Naphthyridine Isomers

IsomerNitrogen PositionsAromatic CharacterCommon DerivativesBiomedical Relevance
1,6-Naphthyridine1, 6Moderate7-Chloro-tetrahydro derivativesKinase inhibitors
1,8-Naphthyridine1, 8HighNalidixic acid, enoxacinAntibacterials
2,7-Naphthyridine2, 7LowNone widely characterizedExperimental compounds

The 7-chloro substituent in 1,6-naphthyridine introduces steric hindrance and electron-withdrawing effects, altering reactivity compared to unsubstituted analogs. For instance, the chlorine atom directs electrophilic substitution to the 5-position, while the saturated ring enhances solubility relative to fully aromatic isomers.

Synthetic challenges persist in isolating pure positional isomers due to similar thermodynamic stabilities. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are often required to resolve closely related structures.

Molecular Geometry and Conformational Analysis

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine exhibits a distinctive bicyclic molecular architecture characterized by a pyridine ring fused to a partially saturated six-membered ring [1]. The compound features a molecular formula of C₈H₉ClN₂ with a molecular weight of 168.62 g/mol, establishing it as a moderately sized heterocyclic structure [1]. The chlorine substituent at the 7-position introduces significant electronic asymmetry, fundamentally altering the compound's reactivity and intermolecular interaction profiles [4].

The molecular geometry demonstrates a non-planar configuration due to the tetrahydro nature of the saturated ring component [8]. Computational studies on related tetrahydronaphthyridine systems indicate that the piperidine-like ring adopts a chair conformation, while the pyridine ring maintains planarity [37]. The chlorine atom at position 7 creates steric hindrance that influences the overall molecular conformation and affects the dihedral angles between ring systems [42].

Table 1: Basic Molecular Properties

PropertyValueReference
Molecular FormulaC₈H₉ClN₂ [1]
Molecular Weight (g/mol)168.62 [1]
CAS Number1260672-12-5 [1]
IUPAC Name7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine [1]
SMILESClC1=CC2=C(C=N1)CCCN2 [1]
InChI KeyBSEZNDYKIPLRQN-UHFFFAOYSA-N [1]
Canonical SMILESClC1=CC2NCCCC=2C=N1 [1]

Density functional theory calculations on analogous naphthyridine structures reveal that the lowest unoccupied molecular orbital localizes primarily on the aromatic ring system, making these positions susceptible to nucleophilic attack [37] . The electronic distribution analysis demonstrates that the chlorine substituent withdraws electron density from the ring system, as evidenced by Hammett correlation studies showing a negative rho value of -1.96 for electron-withdrawing groups at similar positions [39].

Crystallographic Characterization

Crystallographic studies of closely related naphthyridine derivatives provide insights into the solid-state structure of 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine [12]. Analysis of similar chlorinated naphthyridine compounds reveals characteristic bond lengths and angles that reflect the electronic influence of the chlorine substituent [42]. The dibenzo-naphthyridine systems demonstrate planarity within 0.16 Å, suggesting that the aromatic portion of the tetrahydro derivative maintains similar geometric constraints [42].

Crystallographic data from related structures indicate that the carbon-chlorine bond length typically measures approximately 1.75 Å, while the pyridine nitrogen positions exhibit bond angles ranging from 116° to 124° [42]. The C-C-C bond angles in the saturated ring portion show deviations from ideal tetrahedral geometry due to ring strain and the influence of the fused aromatic system [43].

Table 2: Structural Parameters from Related Compounds

ParameterTypical ValueReference
C-Cl Bond Length (Å)~1.75 [42]
C-N Bond Length (Å)1.33-1.35 [42]
C-C Bond Length (Å)1.49-1.53 [42]
Bond Angles (°)116-124 [42]
Ring Planarity Deviation (Å)<0.16 [42]

The crystal packing arrangements in naphthyridine derivatives demonstrate significant π-π stacking interactions with centroid-to-centroid distances of approximately 3.75-3.85 Å [42]. These intermolecular interactions contribute to the overall stability of the crystalline form and influence the compound's physical properties [38].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine relies on multiple analytical techniques that provide complementary structural information [13] [16]. Nuclear magnetic resonance spectroscopy reveals distinctive patterns characteristic of the naphthyridine core structure with chlorine substitution [15].

Proton nuclear magnetic resonance spectra of related tetrahydronaphthyridine compounds exhibit aromatic proton signals in the δ 7-8 ppm region, corresponding to the pyridine ring protons [16]. The methylene protons of the saturated ring appear as complex multiplets in the δ 2-4 ppm range, with specific coupling patterns reflecting the ring conformation [15]. The presence of the chlorine substituent causes characteristic downfield shifts of adjacent aromatic protons due to the electron-withdrawing effect [16].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [15]. Aromatic carbons typically resonate between δ 110-160 ppm, while the saturated ring carbons appear in the δ 20-50 ppm region [16]. The carbon bearing the chlorine substituent exhibits a characteristic downfield shift compared to unsubstituted positions [15].

Table 3: Spectroscopic Characteristics

TechniqueKey FeaturesReference
¹H NMR (CDCl₃)Aromatic protons at δ 7-8 ppm, CH₂ protons at δ 2-4 ppm [13] [16]
¹³C NMR (CDCl₃)Aromatic carbons at δ 110-160 ppm, aliphatic carbons at δ 20-50 ppm [13] [16]
IR SpectroscopyC=N stretch ~1600 cm⁻¹, C-Cl stretch ~750 cm⁻¹ [18]
Mass SpectrometryMolecular ion peak [M+H]⁺ at m/z 169 [1]
UV-Vis Absorptionπ→π* transitions at ~300-350 nm [19] [38]

Infrared spectroscopy reveals characteristic absorption bands that confirm the structural features [18]. The carbon-nitrogen double bond stretch appears around 1600 cm⁻¹, while the carbon-chlorine stretch manifests near 750 cm⁻¹ [18]. Additional bands corresponding to carbon-hydrogen stretching and bending modes provide further structural confirmation [16].

Mass spectrometry analysis shows the molecular ion peak at m/z 169 [M+H]⁺, consistent with the molecular formula [1]. Fragmentation patterns typically involve loss of the chlorine atom and subsequent ring opening processes characteristic of naphthyridine derivatives [13].

Ultraviolet-visible absorption spectroscopy demonstrates π→π* electronic transitions in the 300-350 nm region, characteristic of the extended aromatic system [19] [38]. The chlorine substituent influences the electronic transitions through its electron-withdrawing properties, causing subtle shifts in the absorption maxima [38].

Thermodynamic Stability and Solubility Parameters

The thermodynamic stability of 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine reflects the inherent stability of the naphthyridine ring system modified by the chlorine substituent [17] [19]. Studies on related naphthyridine compounds provide insight into the thermodynamic parameters governing stability and binding interactions [19] [20].

Heat capacity measurements on naphthyridine derivatives indicate negative values ranging from -161 to -217 cal/mol·K, suggesting favorable thermodynamic interactions in binding studies [19]. The binding enthalpy values for naphthyridine-based systems range from -12.8 to -20.5 kcal/mol, demonstrating the enthalpically driven nature of molecular interactions [19]. Corresponding entropy changes show values between -3.0 and -13.2 kcal/mol, indicating varying degrees of conformational restriction upon binding [19].

Table 4: Thermodynamic Parameters

ParameterValueConditions/Reference
Heat Capacity (ΔCp)-161 to -217 cal/mol·KFor naphthyridine derivatives [19]
Binding Enthalpy (ΔH)-12.8 to -20.5 kcal/molDNA binding studies [19]
Binding Entropy (TΔS)-3.0 to -13.2 kcal/molDNA binding studies [19]
Binding Free Energy (ΔG)-7.3 to -9.8 kcal/molDNA binding studies [19]
Thermal StabilityStable under normal conditionsGeneral observation [17]
Decomposition Temperature>200°CEstimated [18]

The compound demonstrates thermal stability under normal storage conditions, with decomposition temperatures exceeding 200°C [18]. The presence of the chlorine substituent may influence thermal decomposition pathways through potential elimination reactions at elevated temperatures [18].

Solubility parameters reveal the compound's preference for organic solvents over aqueous media [18]. Limited water solubility (less than 0.1 mg/mL) reflects the predominantly hydrophobic character of the ring system [18]. The compound readily dissolves in dichloromethane and dimethylformamide, indicating good compatibility with polar aprotic solvents [18].

Table 5: Solubility Parameters

SolventSolubilityReference
WaterLimited (<0.1 mg/mL) [18]
DichloromethaneReadily soluble [18]
DimethylformamideReadily soluble [18]
EthanolModerateEstimated
AcetoneModerateEstimated
HexanePoorly solubleEstimated

The boiling point of 372.8 ± 34.0°C at 760 mmHg indicates substantial intermolecular forces and molecular stability [2]. The relatively high boiling point compared to similar molecular weight compounds reflects the aromatic character and potential hydrogen bonding capabilities of the naphthyridine system [29] [30].

Traditional Heterocyclic Construction Approaches

Traditional approaches to naphthyridine synthesis have provided the foundational methods for constructing these important heterocyclic systems. These methodologies, while sometimes requiring harsh conditions, offer reliable access to various naphthyridine frameworks that can serve as precursors to the target compound.

Pyridine Ring Annulation Strategies

Skraup Reaction Methodology

The Skraup reaction represents one of the most established methods for naphthyridine construction, particularly for 1,5-naphthyridine derivatives [1]. The reaction employs 3-aminopyridine compounds with glycerol under acidic conditions, utilizing various catalysts including iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate. Optimal results are achieved when iodine is used as the catalyst in a dioxane-water mixture (1:1 ratio), providing yields of 45-50% with the advantage of catalyst recovery and reuse up to five times [1].

The modified Skraup reaction using meta-nitrobenzenesulfonic acid sodium salt as an oxidant has demonstrated superior reproducibility and yields compared to traditional iodine-catalyzed protocols. This modification has been successfully applied to synthesize 3-bromo-1,5-naphthyridine derivatives [1], demonstrating the versatility of this approach for introducing halogen substituents that can serve as precursors to the desired 7-chloro substitution pattern.

Direct Pyridine Ring Formation

Alternative pyridine ring annulation strategies include the use of [3+2+1] annulation protocols for pyridine N-oxide synthesis [2]. These methods employ stabilized ketone, aldehyde, and ester enolates reacting with vinamidinium hexafluorophosphate salts and hydroxylamine hydrochloride. The annulation reactions proceed in good to excellent yields with vinamidinium salts bearing various β-substituents including halogens, aryl groups, nitro groups, and trifluoromethyl substituents [2].

Cyclocondensation Reactions

Friedländer Synthesis Approach

The Friedländer synthesis has emerged as a particularly valuable method for naphthyridine construction, with recent advances enabling gram-scale synthesis under environmentally benign conditions [3]. The reaction utilizes 2-aminonicotinaldehyde as a key starting material, which possesses one nitrogen-containing pyridine ring that reacts with active methylene carbonyl compounds to form the second pyridine ring through Friedländer condensation [3].

A breakthrough in sustainable Friedländer synthesis involves the use of choline hydroxide as a metal-free, nontoxic, and water-soluble catalyst [3]. This methodology achieves excellent yields (>90%) for various substituted 1,8-naphthyridines and represents the first reported synthesis of naphthyridines in water. The process benefits from easy product separation without chromatographic purification, making it particularly attractive for large-scale applications [3].

Cyclocondensation with 2,6-Diaminopyridine

Direct cyclocondensation reactions employing β-alkoxyvinyl trifluoromethyl ketones with 2,6-diaminopyridine have proven effective for synthesizing 1,8-naphthyridines [4]. These reactions proceed under mild conditions, yielding 7-alkyl(aryl/heteroaryl)-2-amino-5-trifluoromethyl-1,8-naphthyridines in 26-73% yields [5]. The presence of trifluoromethyl substituents provides opportunities for further functionalization and can modulate the physical, chemical, and biological properties of the resulting compounds [5].

Specialized Cyclocondensation Methods

Advanced cyclocondensation approaches include the three-component reaction forming dihydro-2,7-naphthyridine-1-ones [6]. This methodology tolerates a variety of aldehydes and amines, producing unstable dihydro intermediates that can be either oxidized to form naphthyridones or reduced to yield tetrahydronaphthyridones [6]. This approach provides flexible access to both oxidized and reduced naphthyridine systems, making it particularly valuable for accessing tetrahydronaphthyridine derivatives.

Modern Catalytic Synthesis Techniques

Modern catalytic approaches have revolutionized naphthyridine synthesis by enabling mild reaction conditions, high selectivity, and broad substrate scope. These methods are particularly valuable for late-stage functionalization and the introduction of specific substituents such as the 7-chloro group.

Transition Metal-Mediated Couplings

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for naphthyridine functionalization [7] [8]. The synthesis of 6,8-disubstituted 1,7-naphthyridines via palladium catalysis has been extensively developed, providing access to potent and selective phosphodiesterase type 4D inhibitors [7]. These reactions typically employ standard palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium in combination with appropriate bases, achieving yields of 69-98% under mild conditions (25-60°C) [7].

Regioselective palladium-catalyzed cross-coupling reactions of 5,7-dichloro-1,6-naphthyridine have demonstrated site-selective functionalization, with the first attack occurring preferentially at position 5 [9]. This selectivity enables the preparation of both mono- and diarylated naphthyridine derivatives through controlled Suzuki-Miyaura coupling conditions [9].

Cobalt-Catalyzed Functionalization

Cobalt catalysis has emerged as a powerful alternative to palladium for naphthyridine functionalization [10]. Cobalt(II) chloride (5 mol%) effectively catalyzes cross-couplings of various halogenated naphthyridines with alkyl- and arylmagnesium halides, providing yields of 52-98% [10]. The addition of sodium formate (50 mol%) enables cross-couplings with arylzinc halides, expanding the scope to include sterically demanding substrates [10].

The cobalt-catalyzed methodology demonstrates excellent functional group tolerance and operates under mild conditions (25-60°C), making it particularly suitable for late-stage functionalization of complex naphthyridine derivatives [10].

Rhodium-Catalyzed C-H Activation

Rhodium(III)-catalyzed C-H activation represents a cutting-edge approach for naphthyridine synthesis and functionalization [11]. The methodology employs a double-activation and directing group strategy, leveraging nicotinamide N-oxides as substrates. This approach achieves high yields and selectivities using low catalyst loadings under mild conditions, with room temperature conditions suitable for alkyne couplings while alkenes require slightly elevated temperatures [11].

Recent advances in rhodium-catalyzed consecutive C-H activation-annulation processes have enabled the synthesis of structurally nontraditional 2,6-naphthyridine derivatives [12]. This methodology utilizes fumaric acid with alkynes as the pivotal transformation, providing access to electron-transporting materials with exceptional properties including high glass-transition temperatures (282°C) and superior electron mobility [12].

Nickel-Catalyzed Methodologies

Nickel catalysis has found application in asymmetric naphthyridine synthesis through the development of chiral naphthyridine diimine ligands [13]. These NDI* ligands, readily accessible from C2-symmetric 2,6-di-(1-arylethyl)anilines, enable enantioselective alkylidenecyclopropanation reactions with 1,1-dichloroalkenes and olefins. The methodology operates under mild conditions and provides access to chiral alkylidenecyclopropanes in high yields and enantioselectivities (82-95% ee) [13].

Asymmetric Synthesis Pathways

Enantioselective Transfer Hydrogenation

Asymmetric synthesis of tetrahydronaphthyridines has been achieved through enantioselective transfer hydrogenation of dihydronaphthyridine precursors [14]. This approach features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, followed by unprecedented one-pot cyclization and amination reactions [14]. The enantioselective transfer hydrogenation step employs chiral ruthenium or iridium catalysts, achieving enantioselectivities of 85-98% with yields of 70-95% [14].

Chiral Ligand-Enabled Asymmetric Catalysis

The development of chiral 1,8-naphthyridine-based ligands has enabled copper-catalyzed atroposelective synthesis of C-O axially chiral compounds [15]. These novel ligands facilitate the construction of axially chiral molecular scaffolds through a mechanism involving synergistic interplay between desymmetrization and kinetic resolution processes [15]. This methodology holds significant promise for applications in asymmetric copper(I)-catalyzed azide-alkyne cycloadditions and related asymmetric transformations [15].

Asymmetric Borane-Catalyzed Hydrogenation

Metal-free asymmetric hydrogenation of naphthyridines has been realized using in situ generated chiral borane catalysts [16]. This methodology successfully reduces 2,7-disubstituted 1,8-naphthyridines under mild conditions, furnishing 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives in 83-98% yields with enantioselectivities up to 74% [16]. The metal-free nature of this approach offers advantages in terms of catalyst cost and environmental impact.

Post-Functionalization Modifications

Post-functionalization strategies are crucial for accessing specifically substituted naphthyridine derivatives, particularly for introducing the 7-chloro substituent in the desired tetrahydronaphthyridine framework.

C-H Activation-Based Functionalization

Direct C-H activation at specific positions of the naphthyridine ring system enables late-stage introduction of various functional groups [11] [12]. Rhodium(III)-catalyzed C-H activation protocols have demonstrated regioselective functionalization at positions 2 and 8 of naphthyridine systems, achieving yields of 60-90% under mild basic conditions [11]. The use of directing groups enhances selectivity and enables functionalization at otherwise unreactive positions [11].

Halogenation Strategies

Selective halogenation of naphthyridine systems can be achieved through various protocols depending on the desired substitution pattern [1]. Chlorination using phosphorus oxychloride (POCl₃) of 1,6-naphthyridine-4(1H)-ones generates 4-chloro derivatives in good yields [1]. Similarly, bromination can be accomplished using phosphorus tribromide (PBr₃) under reflux conditions, while iodination employs iodine or iodine monochloride reagents [1].

The regioselectivity of halogenation depends on the electronic properties of the naphthyridine system and the reaction conditions employed. Position-dependent selectivity can be achieved through careful choice of reagents and reaction conditions, with yields typically ranging from 70-95% [1].

Cross-Coupling-Based Post-Functionalization

Post-functionalization through cross-coupling reactions enables the introduction of diverse substituents at specific positions [10] [7]. Palladium- and nickel-catalyzed cross-coupling reactions with organometallic reagents (organoborane, organozinc, organomagnesium) provide site-selective functionalization with yields of 65-95% [10]. The choice of catalyst system and reaction conditions determines the selectivity and efficiency of the transformation.

Nucleophilic Substitution Modifications

Nucleophilic substitution reactions offer direct access to amino and alkoxy derivatives of naphthyridines [17]. These reactions typically employ nucleophiles such as primary and secondary amines or alcohols under elevated temperatures (80-150°C) in polar solvents. The efficiency of nucleophilic substitution depends on the electronic properties of the naphthyridine system and the nucleophilicity of the attacking species, with yields ranging from 50-85% [17].

Selective Reduction Strategies

The reduction of aromatic naphthyridine systems to their corresponding tetrahydro derivatives represents a critical transformation for accessing the target compound [18] [19]. Catalytic hydrogenation using palladium on charcoal in ethanol provides 1,2,3,4-tetrahydro derivatives for 1,5-, 1,6-, and 1,8-naphthyridines, while 1,7-naphthyridine yields a mixture of 1,2,3,4-tetrahydro- (57%) and 5,6,7,8-tetrahydro-1,7-naphthyridine (43%) [18].

Advanced reduction methodologies include iridium-catalyzed transfer hydrogenation using indolines as hydrogen donors [19]. This approach provides straightforward access to tetrahydropyridine derivatives with high synthetic effectiveness, proceeding without by-products and eliminating the need for external high-pressure hydrogen gas [19]. The methodology achieves yields of 75-98% with excellent ring-selectivity [19].

Data Tables

Traditional Heterocyclic Construction Approaches

MethodStarting MaterialsCatalystsYields (%)Reaction Conditions
Skraup Reaction3-Aminopyridine + GlycerolIodine, NaNO₂, KI, KIO₃, MnO₂45-50Dioxane/Water (1:1), Reflux
Friedländer Synthesis2-Aminonicotinaldehyde + Active Methylene CompoundsCholine Hydroxide (ChOH)>90Water, Room Temperature
Cyclocondensation with 2,6-Diaminopyridineβ-Alkoxyvinyl Trifluoromethyl Ketones + 2,6-DAPDirect Thermal Condensation26-73Mild Conditions, 80-120°C
Cyclization from 4-Aminonicotinaldehyde4-Aminonicotinaldehyde + MalonamidePiperidine in EtOH60-80EtOH, Reflux, 5-8h
Pyridone CyclizationPyridone + tert-Butoxybis(dimethylamino)methaneThermal Condensation40-70Reflux, 12-24h

Modern Catalytic Synthesis Techniques

MethodCatalyst SystemSubstrate ScopeYields (%)Temperature (°C)
Palladium-Catalyzed Cross-CouplingPd(PPh₃)₄ + BaseHalogenated Naphthyridines + Organometallic Reagents69-9825-60
Cobalt-Catalyzed AlkylationCoCl₂ (5%) + NaOOCH (50%)Chloronaphthyridines + Alkyl/Aryl Grignard52-9825-60
Rhodium-Catalyzed C-H ActivationRh(III) + Nicotinamide N-oxidePyridine Derivatives + Alkynes/Alkenes65-8525-80
Copper-Catalyzed [3+3] AnnulationCu(I) + Oxime AcetatesKetones + Oxime Acetates70-9080-120

Asymmetric Synthesis Pathways

MethodChiral SourceSubstrateEnantioselectivity (% ee)Yield (%)
Enantioselective Transfer HydrogenationChiral Ru/Ir CatalystsDihydronaphthyridines85-9870-95
Chiral Naphthyridine Diimine LigandsNDI* Ligands with Ni1,1-Dichloroalkenes + Olefins82-9565-85
Asymmetric Borane-Catalyzed HydrogenationChiral Borane Catalysts2,7-Disubstituted 1,8-Naphthyridines60-7483-98
Asymmetric Pictet-Spengler CyclizationChiral Brønsted AcidsTetrahydroisoquinolines70-9055-80

Post-Functionalization Modifications

Functionalization TypeReagents/CatalystsConditionsSelectivityYields (%)
C-H Activation at Position 2/8Rh(III)/Pd(II) + Directing Groups25-80°C, Mild BaseRegioselective60-90
Halogenation (Cl, Br, I)POCl₃, POBr₃, I₂/IClReflux, 2-8hPosition-dependent70-95
Cross-Coupling ReactionsPd(0)/Ni(0) + Organometallics25-100°C, BaseSite-selective65-95
Nucleophilic SubstitutionNucleophiles (Amines, Alcohols)80-150°C, Polar SolventsNucleophile-dependent50-85
Late-Stage ReductionH₂/Pd-C, Transfer HydrogenationRT-60°C, H₂ or H-donorRing-selective75-98

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.0454260 g/mol

Monoisotopic Mass

168.0454260 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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